Product packaging for Xanthine amine congener dihydrochloride(Cat. No.:)

Xanthine amine congener dihydrochloride

Cat. No.: B2803733
M. Wt: 501.4 g/mol
InChI Key: KGNTWECSNGWFKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Xanthine (B1682287) Amine Congener as a Pharmacological Research Tool

The primary significance of Xanthine Amine Congener (XAC) lies in its function as a potent and versatile antagonist of adenosine (B11128) receptors. Adenosine receptors, which include the subtypes A₁, A₂A, A₂B, and A₃, are a class of purinergic G protein-coupled receptors that are crucial in regulating a wide array of bodily functions. XAC's ability to block these receptors makes it an essential tool for investigating the roles of endogenous adenosine.

One of the most important applications of XAC is its use as a radioligand. medkoo.com When radiolabeled with tritium (B154650) ([³H]XAC), it serves as a high-affinity antagonist radioligand, enabling researchers to perform binding assays to characterize adenosine receptors in various tissues and cell preparations. scilit.comnih.gov For instance, [³H]XAC has been instrumental in studying A₂-adenosine receptors in rabbit striatal membranes. nih.gov

Furthermore, XAC was developed using a "functionalized congener approach". nih.gov This design incorporates a primary amino group, which allows XAC to be covalently linked to other molecules, such as amino acids, peptides, or solid supports for use in affinity chromatography to isolate and purify adenosine receptors. nih.govnih.gov This versatility has cemented XAC's role as a fundamental pharmacological probe for exploring the complexities of the adenosine signaling system, from studying hypoxic coronary resistance to its proconvulsant activities in vivo. nih.gov

Table 1: Antagonist Activity of Xanthine Amine Congener (XAC) at Adenosine Receptors

Receptor Subtype IC₅₀ (nM)
A₁ 1.8
A₂ 114

Data sourced from Tocris Bioscience.

Historical Context of Xanthine Derivatives in Adenosine Receptor Studies

The study of adenosine receptor antagonists has its roots in naturally occurring plant alkaloids. nih.gov The earliest identified antagonists were the methylxanthines caffeine (B1668208) (1,3,7-trimethylxanthine) and theophylline (B1681296) (1,3-dimethylxanthine), which are well-known for their stimulant effects. nih.govnih.gov These compounds exhibit relatively low, micromolar affinities for adenosine receptors and are non-selective, meaning they bind to multiple receptor subtypes. nih.gov Another natural xanthine, theobromine, was found to have only weak activity as an adenosine receptor antagonist. nih.gov

The realization that xanthines could antagonize adenosine's effects spurred medicinal chemists to synthesize a vast number of derivatives in an effort to improve potency and selectivity. nih.gov A significant breakthrough occurred in the early 1980s with the discovery that modifying the xanthine structure, particularly at the 1, 3, and 8 positions, could dramatically enhance affinity. nih.govpnas.org For example, substituting the 1,3-dimethyl groups of theophylline with larger alkyl groups like 1,3-dipropyl groups resulted in a roughly 20-fold increase in affinity at the rat A₁ adenosine receptor. nih.gov

Further enhancements in potency came from the introduction of an aryl group, such as a phenyl ring, at the 8-position of the xanthine core. nih.govpnas.org This led to the development of highly potent 8-phenylxanthine (B3062520) derivatives. Xanthine Amine Congener itself is a functionalized derivative of 1,3-dipropyl-8-phenylxanthine (B136342), representing a sophisticated step in the evolution of these research tools. scilit.com The strategic addition of a side chain with a terminal amine group not only maintained high antagonist potency but also added a functional "handle" for creating more advanced molecular probes, a key goal of the functionalized congener approach to drug design. nih.gov

Table 2: Evolution of Xanthine-Based Adenosine Receptor Antagonists

Compound Type Affinity Selectivity
Caffeine Natural Alkaloid Micromolar Non-selective
Theophylline Natural Alkaloid Micromolar Non-selective
1,3-Dipropyl-8-phenylxanthine Synthetic Derivative Nanomolar Varies with derivative
Xanthine Amine Congener (XAC) Functionalized Congener Nanomolar Non-selective

This table provides a generalized overview based on historical development. nih.govpnas.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H30Cl2N6O4 B2803733 Xanthine amine congener dihydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O4.2ClH/c1-3-11-26-19-17(20(29)27(12-4-2)21(26)30)24-18(25-19)14-5-7-15(8-6-14)31-13-16(28)23-10-9-22;;/h5-8H,3-4,9-13,22H2,1-2H3,(H,23,28)(H,24,25);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNTWECSNGWFKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)NCCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30Cl2N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Adenosine Receptor Antagonism and Receptor Interaction Profiling

Non-Selective Adenosine (B11128) Receptor Antagonism by Xanthine (B1682287) Amine Congener

XAC is characterized as a non-selective antagonist, meaning it does not exhibit a strong preference for any single subtype of adenosine receptor, although its affinity can vary between them. medchemexpress.com This property has made it a valuable tool in pharmacological research for the general blockade of adenosine-mediated effects. The following subsections provide a detailed look at its interaction with each of the four adenosine receptor subtypes.

Xanthine amine congener demonstrates high affinity for the adenosine A1 receptor. nih.govmedchemexpress.com Studies have reported a range of binding affinities, often expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). For instance, in rat cerebral cortical membranes, [³H]XAC has been shown to bind with a Kd of 1.23 nM. researchgate.net Another study reports an IC₅₀ value of 1.8 nM for the A1 receptor. medchemexpress.com This high affinity makes XAC a potent blocker of A1 receptor-mediated signaling pathways.

While still a potent antagonist at the A2A receptor, XAC generally shows a lower affinity for this subtype compared to the A1 receptor. medchemexpress.com An IC₅₀ value of 114 nM has been reported for the A2 receptor, indicating a significantly lower potency than for the A1 receptor. medchemexpress.com In rabbit striatal membranes, where the A2A receptor is prominent, [³H]XAC binds with a Kd of 3.8 nM when A1 receptor binding is blocked. nih.gov

Detailed quantitative binding data for Xanthine amine congener at the A2B adenosine receptor is less prevalent in the literature compared to A1 and A2A receptors. However, its characterization as a non-selective antagonist implies interaction with the A2B subtype. The A2B receptor is generally known to have a lower affinity for adenosine and many of its antagonists compared to the other subtypes.

The interaction of Xanthine amine congener with the adenosine A3 receptor is particularly notable for its pronounced species-dependent variations. In humans, XAC binds to the A3 receptor with a Kᵢ value of 70 nM. pnas.org In contrast, it exhibits very low affinity for the rat A3 receptor, with studies indicating that it does not significantly bind to or antagonize this receptor subtype in rats. pnas.orgresearchgate.net This stark difference highlights the structural and pharmacological divergence of the A3 receptor across species.

Binding Affinity of Xanthine Amine Congener (XAC) at Human Adenosine Receptors
Receptor SubtypeBinding Affinity (Ki/IC50/Kd)Reference Tissue/Cell Line
Adenosine A11.8 nM (IC50)Not Specified
Adenosine A2A114 nM (IC50)Not Specified
Adenosine A2BData Not Available-
Adenosine A370 nM (Ki)CHO cells expressing human A3 receptor

Species-Dependent Selectivity and Potency Variations

The pharmacological profile of Xanthine amine congener is significantly influenced by the species from which the adenosine receptors are derived. These differences are not uniform across the receptor subtypes and can lead to substantial variations in binding affinity and antagonist potency.

Research has consistently demonstrated that the binding affinity of XAC for adenosine receptors, particularly the A1 and A3 subtypes, varies considerably among different mammals. For the A1 receptor, XAC is most potent in calf brain, exhibiting a 9-fold higher affinity compared to rat brain and a remarkable 110-fold higher affinity than in guinea pig brain. mdpi.com The Kd values for [³H]XAC binding to A1 receptors have been reported as 0.17 nM in calf brain, 1.23 nM in rat brain, and 3.0 nM in guinea pig brain. researchgate.net

The A3 receptor shows even more dramatic species-dependent differences. As mentioned previously, XAC has a Ki of 70 nM at the human A3 receptor, but it is largely inactive at the rat A3 receptor. pnas.orgpnas.org Studies on the sheep A3 receptor have shown that it binds xanthine antagonists, including XAC, with high affinity, in contrast to the rat receptor. nih.gov This variability is attributed to differences in the amino acid sequences of the receptors across species. nih.gov

Comparative Binding Affinity of Xanthine Amine Congener (XAC) Across Species
Receptor SubtypeSpeciesBinding Affinity (Kd/Ki)
Adenosine A1Calf0.17 nM (Kd)
Rat1.23 nM (Kd)
Guinea Pig3.0 nM (Kd)
Adenosine A3Human70 nM (Ki)
RatVery Low Affinity

Impact on Receptor Characterization Studies

Xanthine Amine Congener (XAC), chemically known as N-(2-Aminoethyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]-acetamide dihydrochloride, is a potent, non-selective adenosine receptor antagonist. medchemexpress.com Its ability to block adenosine receptors has made it an invaluable tool for characterizing their function and distribution. Research shows it acts as an antagonist with IC50 values of 1.8 nM at A1 receptors and 114 nM at A2 receptors.

A key aspect of XAC in receptor studies is its species-dependent selectivity. While it is highly selective for the A1 receptor subtype in rats, it demonstrates a much greater affinity for A2 receptors in rabbits and humans. nih.gov This differential affinity allows researchers to probe the structural and functional differences in adenosine receptors across various species. For example, the enhanced affinity for A2 receptors in rabbits facilitated the detailed characterization of this receptor subtype in the rabbit striatum. nih.gov The findings from rabbit studies are often applicable to human tissues, as the human striatal A2-adenosine receptor shows a similar enhanced affinity for 8-phenyl substituted xanthines like XAC. nih.gov

Furthermore, studies using the tritiated form of XAC ([3H]XAC) on rat cerebral cortical membranes have shown that in the absence of GTP, inhibition curves for adenosine agonists are biphasic. pnas.org This indicates that the antagonist is binding to both high- and low-affinity agonist states of the A1 receptor, providing a deeper understanding of receptor conformational states and their interaction with G-proteins. pnas.org

Binding Affinity of Xanthine Amine Congener (XAC) at Adenosine Receptors
Receptor SubtypeTissue/SpeciesValue TypeValueReference
A1GeneralIC501.8 nM
A2GeneralIC50114 nM
A2Rabbit StriatumKi7.5 nM nih.gov
A2Human PlateletsKB24 nM nih.gov

Ligand Binding Studies and Radioligand Development

Utilization in Radioligand Binding Assays

Radioligand binding assays are a fundamental technique used to quantify receptor density and affinity. nih.govnih.gov Xanthine Amine Congener, particularly in its tritiated form ([3H]XAC), is extensively used in these assays due to its favorable properties. pnas.org

In competition binding assays , a fixed concentration of [3H]XAC is incubated with a receptor preparation (such as brain membranes or platelets) along with varying concentrations of an unlabeled compound. giffordbioscience.com By measuring the displacement of the radioligand, researchers can determine the affinity (Ki value) of the unlabeled test compound for the adenosine receptor. This method was used to establish the potency order of various other adenosine receptor ligands at A2 receptors in rabbit striatum. nih.gov

In saturation binding assays , increasing concentrations of [3H]XAC are incubated with the receptor preparation to determine the equilibrium dissociation constant (Kd), a measure of the radioligand's affinity, and the maximum number of binding sites (Bmax), which represents the receptor density in the tissue. perceptive.com For instance, saturation experiments with [3H]XAC in rat cerebral cortical membranes revealed a Kd of 1.23 nM and a Bmax of 580 fmol/mg of protein. pnas.org

A notable application is the specific labeling of A2 receptors. Since XAC is not inherently A2-selective in all species, a methodological approach is employed where an A1-selective antagonist, such as 8-cyclopentyl-1,3-dipropylxanthine (B13964) (CPX), is added to the assay medium. nih.gov This blocks the binding of [3H]XAC to A1 receptors, allowing for the specific measurement and characterization of the A2 receptor population. nih.gov

Development and Application of Tritiated Xanthine Amine Congener ([3H]XAC)

The development of a tritiated, amine-functionalized derivative of 1,3-dipropyl-8-phenylxanthine (B136342), known as [3H]XAC, was a significant advancement for adenosine receptor research. pnas.orgscilit.com It was designed using a "functionalized congener" approach, where a chemical chain is added at a point on the molecule that does not diminish its biological activity, allowing for modifications like radiolabeling. nih.govnih.gov

[3H]XAC offers several key advantages over previously used antagonist radioligands like 1,3-diethyl-8-[3H]phenylxanthine ([3H]DPX):

Higher Receptor Affinity : It binds with significantly greater affinity to adenosine receptors. pnas.orgnih.gov

Higher Specific Activity : The tritiated form was prepared to a high specific activity (103 Ci/mmol), allowing for more sensitive detection. nih.gov

Lower Nonspecific Binding : It shows less binding to non-receptor components in membrane preparations, resulting in a cleaner signal. pnas.org

Favorable Hydrophilicity : Its chemical nature reduces issues associated with the high lipophilicity of older xanthine radioligands. pnas.org

These properties established [3H]XAC as a superior antagonist radioligand for A1 receptors and, critically, as the first high-affinity antagonist radioligand suitable for labeling A2 receptors, particularly demonstrated in human platelets. nih.gov Its application has been crucial in defining the pharmacology of adenosine receptors in various tissues and species. nih.govpnas.orgnih.gov

Binding Characteristics of [3H]XAC in Different Tissues
Receptor SubtypeTissue/SpeciesKd (Affinity)Bmax (Receptor Density)Reference
A1Rat Cerebral Cortex1.23 nM580 fmol/mg protein pnas.org
A1Calf Brain0.17 nMNot specified pnas.org
A1Guinea Pig Brain3.0 nMNot specified pnas.org
A2Human Platelets12 nM1.1 pmol/mg protein nih.gov
A2Rabbit Striatum3.8 nM1.23 pmol/mg protein nih.gov

Molecular and Cellular Mechanisms of Action

Modulation of Adenylate Cyclase Activity

A central mechanism of action for Xanthine (B1682287) amine congener is its modulation of adenylate cyclase, a critical enzyme in cellular signaling that catalyzes the conversion of ATP to cyclic AMP (cAMP). mdpi.com XAC exerts a bidirectional influence on this enzyme's activity, contingent on the specific adenosine (B11128) receptor subtype being targeted. Adenosine receptors are broadly classified into A1 receptors, which typically couple to inhibitory G proteins (Gi) to decrease adenylate cyclase activity, and A2 receptors (A2A and A2B), which couple to stimulatory G proteins (Gs) to increase its activity. nih.gov

Xanthine amine congener demonstrates potent antagonism at A2-adenosine receptors, thereby inhibiting the stimulation of adenylate cyclase activity prompted by adenosine agonists. nih.gov In experimental models using human platelets, which endogenously express A2A receptors, XAC effectively blocks the increase in adenylate cyclase activity stimulated by agonists like 5'-N-ethylcarboxamidoadenosine (NECA). caymanchem.com Research has shown that an amine congener, 8-[4-[[[[(2-aminoethyl)amino]carbonyl]methyl]oxy]phenyl]-1,3-diethylxanthine, exhibits a KB value of 21 nM for the antagonism of NECA-stimulated adenylate cyclase activity in these platelet membranes. nih.govnih.gov By occupying the A2 receptor, XAC prevents the Gs protein activation and subsequent upregulation of adenylate cyclase, thus blocking the production of the second messenger cAMP. caymanchem.comcusabio.com

Conversely, at A1-adenosine receptors, Xanthine amine congener acts to reverse the inhibitory effects of adenosine agonists on adenylate cyclase. In cell types such as rat fat cells, which predominantly express A1 receptors, adenosine agonists like R-phenylisopropyladenosine (R-PIA) inhibit isoproterenol-stimulated adenylate cyclase activity. caymanchem.com XAC effectively counteracts this inhibition. It reverses the R-PIA-induced suppression of adenylate cyclase, with studies showing IC50 values for R-PIA increasing from 26 nM in the absence of XAC to 146 nM in its presence. caymanchem.com This action is a result of XAC blocking the A1 receptor, which prevents the activation of the associated Gi protein, thereby disinhibiting adenylate cyclase and restoring cAMP production. caymanchem.comcusabio.com

Purinergic Signaling Pathway Interventions

Purinergic signaling encompasses a complex system of extracellular communication mediated by purine (B94841) nucleotides and nucleosides, such as ATP and adenosine. researchgate.netnih.gov Xanthine amine congener intervenes directly in this pathway by competitively binding to P1 (adenosine) receptors, which are integral components of the signaling cascade. researchgate.net

Adenosine receptors are classic examples of G protein-coupled receptors (GPCRs), a large family of transmembrane proteins that transduce extracellular signals into intracellular responses. nih.govwikipedia.orgnih.gov The binding of an agonist (like adenosine) to a GPCR induces a conformational change, leading to the activation of an associated heterotrimeric G protein. wikipedia.orgnih.gov This activation involves the exchange of GDP for GTP on the Gα subunit, causing its dissociation from the Gβγ dimer. cusabio.comwikipedia.org

Xanthine amine congener, as an antagonist, binds to the adenosine receptor but does not induce the conformational change necessary for G protein activation. caymanchem.com By occupying the receptor's binding site, it prevents adenosine from initiating the signaling cascade. This directly interferes with the function of both Gs-coupled A2 receptors and Gi-coupled A1 receptors, blocking their ability to modulate downstream effectors. nih.govcaymanchem.com

Table 1: Antagonist Potency of Xanthine Amine Congener (XAC) at Adenosine Receptors This table summarizes the reported inhibitory constants (Kb) and half-maximal inhibitory concentrations (IC50) of XAC at different adenosine receptor subtypes.

Receptor SubtypeCell/Tissue TypeParameterValue (nM)Reference
A1Rat Fat CellsKb15 caymanchem.com
A1-IC501.8 medchemexpress.comdcchemicals.com
A2AHuman PlateletsKb25 caymanchem.com
A2-IC50114 medchemexpress.comdcchemicals.com
A2Rat PC12 CellsKb83 caymanchem.com

The primary intracellular second messenger system affected by Xanthine amine congener is the cyclic AMP (cAMP) pathway. wikipedia.orgyoutube.com Second messengers are small intracellular molecules that are rapidly synthesized or released in response to an extracellular signal (the first messenger) and are responsible for amplifying and propagating the signal within the cell. wikipedia.orgyoutube.com

By modulating adenylate cyclase activity, XAC directly controls the intracellular concentration of cAMP. caymanchem.com

At A2 receptors: XAC's antagonism prevents the agonist-induced increase in cAMP levels. caymanchem.com

At A1 receptors: XAC's antagonism reverses the agonist-induced decrease in cAMP levels. caymanchem.com

Through this mechanism, XAC influences all cellular processes regulated by cAMP and its primary downstream effector, Protein Kinase A (PKA). youtube.com This includes a wide array of functions such as gene transcription, metabolism, and cellular proliferation. cusabio.comyoutube.com

Mechanisms of Cell-Specific Responses in Vitro

The effects of Xanthine amine congener vary significantly between different cell types, a phenomenon dictated by the specific profile of adenosine receptor subtypes expressed in those cells. medchemexpress.com The relative density of A1 and A2 receptors, as well as species-specific differences in receptor affinity, determines the net cellular response to XAC. nih.gov

For instance, in human platelets, which are rich in A2A receptors, XAC primarily functions to block adenosine-mediated stimulation of adenylate cyclase. nih.govcaymanchem.com In contrast, in rat adipocytes (fat cells), which have a high expression of A1 receptors, XAC's dominant effect is to counteract the anti-lipolytic, adenylate cyclase-inhibiting actions of adenosine. caymanchem.com Studies on PC12 pheochromocytoma cells also confirm XAC as a potent antagonist for adenosine receptors that modulate membrane adenylate cyclase. medchemexpress.com Furthermore, research has highlighted that the affinity of XAC for A2 receptors is substantially greater in rabbit striatum than in rat striatum, demonstrating that cell-specific responses can also be species-dependent. nih.gov

Table 2: Cell-Specific Effects of XAC on Adenylate Cyclase Activity in Vitro This table details the observed actions of Xanthine amine congener in different cell models, highlighting the specific agonist and receptor pathway involved.

Cell TypePredominant ReceptorAgonist UsedObserved Effect of XACReference
Human PlateletsA2ANECAAntagonizes agonist-stimulated adenylate cyclase activity nih.govcaymanchem.com
Rat Fat CellsA1R-PIAReverses agonist-induced inhibition of adenylate cyclase caymanchem.com
PC12 Pheochromocytoma CellsAdenosine Receptors-Acts as a potent antagonist at receptors modulating adenylate cyclase medchemexpress.com

Effects on Pheochromocytoma Cells

In the context of pheochromocytoma, a tumor of the adrenal medulla's chromaffin cells, XAC demonstrates clear antagonistic effects at A2 adenosine receptors. nih.govpheopara.org Studies utilizing rat pheochromocytoma PC12 cells, which endogenously express these receptors, have been instrumental in elucidating this mechanism. nih.govnih.gov

The A2 receptors in these cells are stimulatory to adenylate cyclase; their activation by adenosine agonists typically leads to an increase in intracellular cAMP levels. nih.gov Xanthine amine congener competitively blocks this action. Research has shown that various functionalized congeners of XAC exhibit significant affinity for A2 receptors in PC12 cell membranes. nih.gov By antagonizing these receptors, XAC prevents the adenosine-mediated stimulation of adenylate cyclase, thereby inhibiting the downstream signaling cascade that would otherwise be triggered by elevated cAMP. nih.gov

Antagonist Affinity of Xanthine Amine Congener at A2 Receptors in Pheochromocytoma Cells
Cell TypeReceptor SubtypeParameterReported ValueReference
Rat Pheochromocytoma (PC12)A2 Adenosine ReceptorKb (Affinity Constant)83 nM biomol.comcaymanchem.com
Rat Pheochromocytoma (PC12)A2 Adenosine ReceptorKb Range (for related congeners)80 - 310 nM nih.gov

Effects on Platelets

Human platelets are another cell type where the A2 adenosine receptor plays a crucial role, specifically the A2A subtype. nih.gov These receptors are involved in modulating platelet aggregation and activation. nih.govunimib.it Xanthine amine congener acts as a potent antagonist at these A2A receptors. nih.govnih.gov

The activation of A2A receptors on platelets by adenosine leads to the stimulation of adenylate cyclase, an increase in cAMP, and subsequent inhibition of platelet aggregation. unimib.it XAC counters this effect by blocking the receptor. It has been shown to inhibit the stimulation of adenylate cyclase activity induced by the adenosine agonist 5'-N-ethylcarboxamidoadenosine (NECA). caymanchem.comnih.govnih.gov This action prevents the anti-aggregatory signal that adenosine would normally produce, demonstrating XAC's role as a functional antagonist in platelet activity. nih.gov Due to its high affinity, radiolabeled [3H]XAC has been developed and utilized as a specific radioligand for studying A2A adenosine receptors on human platelets. nih.govnih.gov

Antagonist and Binding Affinity of Xanthine Amine Congener in Human Platelets
ParameterDescriptionReported ValueReference
KBAntagonist dissociation constant vs. NECA-induced stimulation of adenylate cyclase24 - 25 nM caymanchem.comnih.govnih.gov
KdDissociation constant for [3H]XAC specific binding12 nM nih.govnih.gov
BmaxMaximum specific binding of [3H]XAC1.1 pmol/mg protein nih.govnih.gov

Effects on Fat Cells

In contrast to its action on A2 receptors, XAC's effects on fat cells (adipocytes) are mediated through its antagonism of A1 adenosine receptors. nih.gov In adipocytes, A1 receptors are coupled to an inhibitory G-protein (Gi), which suppresses the activity of adenylate cyclase. nih.gov Activation of these A1 receptors by adenosine therefore leads to a decrease in intracellular cAMP levels, which has an anti-lipolytic effect (inhibiting the breakdown of fat). nih.gov

Xanthine amine congener demonstrates high potency in blocking these A1 receptors. nih.govcaymanchem.com By doing so, it prevents adenosine from inhibiting adenylate cyclase. This is particularly evident in studies where lipolysis is stimulated by agents like isoproterenol, which increases cAMP. Adenosine agonists (like R-PIA) inhibit this stimulated activity, and XAC effectively reverses this inhibition. biomol.comcaymanchem.com This mechanism highlights XAC's role in disinhibiting adenylate cyclase in fat cells, thereby opposing the anti-lipolytic action of adenosine. biomol.comcaymanchem.com

Antagonist Affinity and Effect of Xanthine Amine Congener in Rat Fat Cells
Cell TypeReceptor SubtypeParameterEffectReported ValueReference
Rat Fat CellsA1 Adenosine ReceptorKbAntagonist Affinity15 nM biomol.comnih.govcaymanchem.com
Rat Fat Cell MembranesA1 Adenosine ReceptorIC50Reversal of R-PIA-induced inhibition of isoproterenol-stimulated adenylate cyclase146 nM (in presence of XAC) vs. 26 nM (in absence of XAC) biomol.comcaymanchem.com

Inhibition of Adenosine-Induced Apoptosis in Cultured Cells

Adenosine is known to be a regulator of cell viability and can induce apoptosis (programmed cell death) in various cell types, including different cancer cell lines. nih.govnih.gov This process is often mediated through the activation of specific adenosine receptor subtypes (A1, A2A, A2B, or A3), which trigger intracellular signaling cascades leading to apoptosis. nih.gov For instance, studies have shown that adenosine can induce apoptosis in human colon cancer cells and pharyngeal squamous carcinoma cells through its receptors by activating caspase pathways. nih.gov

As a potent, non-selective antagonist of adenosine receptors, particularly A1 and A2A, Xanthine amine congener has the mechanistic capability to inhibit adenosine-induced apoptosis. caymanchem.comabmole.com By binding to and blocking these receptors, XAC would prevent adenosine from initiating the downstream signaling required for the apoptotic process. While direct studies focusing specifically on XAC's inhibition of adenosine-induced apoptosis are not extensively detailed, its established role as a high-affinity receptor blocker provides a strong basis for this mechanism. nih.govcaymanchem.com The antagonism of A1 receptors, which have been implicated in pro-apoptotic and anti-proliferative effects in certain cancer cells, is a key component of this action. biomedicinej.comsemanticscholar.org Therefore, by preventing adenosine from activating its receptors, XAC would logically inhibit the subsequent apoptotic cascade.

Preclinical Pharmacological Investigations and Physiological Implications

In Vivo Investigations of Adenosine (B11128) Receptor Blockade

Xanthine (B1682287) amine congener acts as a formidable inhibitor at both A1 and A2 adenosine receptor subtypes. Its utility in preclinical research stems from its ability to block the effects of endogenous adenosine, a nucleoside that plays a crucial role in regulating a wide array of physiological processes. The following sections detail the in vivo applications of XAC in central nervous system and cardiovascular research.

Central Nervous System Research Applications

In the central nervous system, adenosine is a key neuromodulator, and its antagonism by XAC has been shown to have significant effects, particularly in the context of neuronal excitability and neurotransmitter release.

Research in murine models has demonstrated that XAC possesses potent convulsant properties, highlighting the role of adenosine in suppressing seizure activity. When administered intravenously to male Swiss albino mice, XAC induced convulsions at a threshold of 39.8 ± 2.0 mg/kg. nih.govnih.gov This is significantly more potent than caffeine (B1668208), another well-known xanthine derivative, which has a convulsion threshold of 109.8 ± 2.3 mg/kg in the same model. nih.gov

The proconvulsant effect of XAC is understood to be mediated through its blockade of adenosine receptors. This is supported by findings that pretreatment with adenosine receptor agonists, such as 2-chloroadenosine, N6-cyclohexyladenosine, or 5'-N-ethylcarboxamido-adenosine, significantly lowers the seizure threshold for XAC. nih.gov Interestingly, the benzodiazepine (B76468) agonist diazepam was found to significantly increase the seizure threshold for XAC, suggesting an interaction between the adenosinergic and GABAergic systems in the modulation of seizure activity. nih.gov

CompoundConvulsion Threshold (mg/kg) in MiceModulatory Effects on XAC Seizure Threshold
Xanthine amine congener (XAC)39.8 ± 2.0N/A
Caffeine109.8 ± 2.3N/A
Adenosine Receptor AgonistsN/ADecreased
DiazepamN/AIncreased

While direct in vivo microdialysis studies specifically measuring the effect of Xanthine amine congener on the release of neurotransmitters such as acetylcholine (B1216132) and dopamine (B1211576) are not extensively detailed in the available literature, its mechanism as a potent adenosine receptor antagonist provides a strong basis for its modulatory role. Adenosine, acting through presynaptic A1 receptors, is known to inhibit the release of a variety of excitatory neurotransmitters. By blocking these receptors, XAC is expected to disinhibit this release, thereby increasing the synaptic concentrations of these neurotransmitters. This indirect mechanism suggests that XAC would lead to an enhancement of cholinergic and dopaminergic activity in the brain. Further research is required to quantify these effects in vivo.

Cardiovascular System Research Applications

In the cardiovascular system, adenosine is a critical regulator of heart rate, blood pressure, and coronary blood flow. XAC has been utilized in animal models to investigate the extent of adenosine's influence on these parameters.

Studies involving xanthine derivatives have shown that adenosine receptor antagonism can significantly impact cardiovascular hemodynamics. For instance, caffeine, a non-selective adenosine antagonist, has been observed to increase mean arterial pressure and decrease heart rate in human volunteers. nih.gov While direct in vivo studies detailing the standalone effects of XAC on heart rate and blood pressure are not as prevalent, its potent adenosine antagonistic properties suggest it would exert similar, if not more pronounced, effects. By blocking the vasodilatory and heart rate-slowing effects of endogenous adenosine, XAC would be expected to lead to an increase in blood pressure and potentially a reflex alteration in heart rate.

One of the well-documented roles of adenosine is its involvement in the vasodilation of coronary arteries, particularly during periods of hypoxia (low oxygen). Research using isolated guinea pig hearts has provided quantitative insights into the role of adenosine in this process, with XAC serving as a key pharmacological tool. nih.gov

In these studies, mild hypoxia was shown to decrease coronary vascular resistance by 37%. nih.gov The administration of XAC significantly attenuated this response. In the presence of 200 nM and 400 nM of XAC, the hypoxia-induced decrease in coronary resistance was reduced to 26% and 17%, respectively. nih.gov These findings indicate that adenosine is responsible for at least 54% of the vasodilatory response to hypoxia in the coronary circulation. nih.gov

Furthermore, the study demonstrated that XAC almost completely prevented the vasodilation induced by the direct application of intracoronary adenosine. nih.gov This confirms the potent and effective blockade of adenosine receptors in the coronary vasculature by XAC.

ConditionChange in Coronary Vascular Resistance
Mild Hypoxia (Control)-37%
Mild Hypoxia with 200 nM XAC-26%
Mild Hypoxia with 400 nM XAC-17%
Contribution to Adenosine-Mediated Vasodilatation

Xanthine Amine Congener has been pivotal in defining the role of adenosine in regulating vascular tone, especially under hypoxic conditions. Adenosine is a well-established vasodilator, and XAC's ability to block its receptors allows researchers to quantify adenosine's contribution to this effect.

In studies using isolated, perfused guinea pig hearts, XAC was employed to assess adenosine's role in hypoxic coronary vasodilatation. nih.gov During periods of mild hypoxia, a significant decrease in coronary vascular resistance, indicating vasodilatation, is typically observed. The administration of XAC was shown to attenuate this response, confirming that the vasodilatation is mediated, at least in part, by adenosine. Specifically, in the absence of the antagonist, mild hypoxia led to a 37% decrease in coronary resistance. However, in the presence of 200 nM and 400 nM of XAC, the decrease in resistance was reduced to 26% and 17%, respectively. nih.gov This demonstrates a dose-dependent antagonism of the hypoxic vasodilator response.

Interestingly, these investigations also revealed that blocking adenosine receptors with XAC leads to an increase in the concentration of interstitial and venous adenosine. nih.gov This suggests a feedback mechanism where the inability of adenosine to bind to its blocked receptors causes it to accumulate in the myocardial interstitial space. This accumulation may partially overcome the receptor blockade, which is a crucial consideration in interpreting the results of such experiments. nih.gov

Table 1: Effect of Xanthine Amine Congener (XAC) on Hypoxic Coronary Vasodilatation
ConditionXAC ConcentrationDecrease in Coronary Resistance (%)Hypoxic Venous Adenosine (nM)Hypoxic Epicardial Adenosine (nM)
Mild Hypoxia0 nM (Control)37%49251
Mild Hypoxia200 nM26%--
Mild Hypoxia400 nM17%75495

Renal System Research Applications

XAC has been a valuable compound for investigating the influence of endogenous adenosine on kidney function. Adenosine plays a complex role in the kidneys, affecting renal blood flow, glomerular filtration rate (GFR), and sodium excretion.

In isolated perfused rat kidney models, XAC has been used to antagonize the effects of adenosine agonists, thereby clarifying the downstream effects of adenosine receptor activation. For instance, XAC has been shown to inhibit the renal effects of N6-cyclohexyladenosine (CHA), a potent adenosine A1 receptor agonist. nih.gov The effects of A1 receptor activation in the kidney typically include vasoconstriction of the afferent arteriole, which leads to a decrease in GFR and urine output. nih.gov By blocking these effects, XAC helps to confirm the role of A1 receptors in mediating these specific renal responses. nih.gov Such experimental models are crucial for isolating and studying the direct actions of compounds on the kidney, independent of systemic cardiovascular or neural influences.

While XAC is a potent adenosine antagonist, its application as a therapeutic agent is limited by its lack of selectivity, which can lead to effects in non-target organs. nih.gov This has led to the development of concepts for achieving renal-selective adenosine receptor antagonism, using XAC as a parent compound for prodrug synthesis. nih.govnih.gov

The primary strategy involves converting XAC into a less active prodrug that is selectively activated in the kidneys. nih.gov This has been achieved by conjugating the primary amino group of XAC to the γ-carboxyl group of glutamic acid. nih.gov These γ-glutamyl-XAC conjugates are significantly less potent at binding to A1 adenosine receptors compared to the parent XAC molecule. nih.gov The kidneys, however, have a high concentration of the enzyme γ-glutamyl transferase (γ-GT) on the brush border of the proximal tubule. This enzyme can cleave the γ-glutamyl moiety, releasing the active XAC locally within the kidney. nih.govnih.gov This targeted release allows XAC to exert its diuretic and other renal effects by antagonizing endogenous adenosine, while minimizing unwanted effects on other systems, such as the central nervous system or the heart. nih.gov This prodrug approach represents a sophisticated strategy to enhance the therapeutic potential of potent but non-selective compounds like XAC for applications in studying renal physiology and pathophysiology. nih.gov

Table 2: Receptor Antagonist Profile of Xanthine Amine Congener (XAC)
Receptor SubtypeIC₅₀ (nM)
Adenosine A₁1.8
Adenosine A₂114

Structure Activity Relationship Sar and Analog Design Within Xanthine Scaffolds

Structural Determinants for Adenosine (B11128) Receptor Affinity and Selectivity

The affinity and selectivity of xanthine (B1682287) derivatives for adenosine receptors are determined by the interplay of substituents at several key positions on the purine (B94841) ring system, primarily the N¹, N³, and C⁸ positions.

The nature of the alkyl groups at the N¹ and N³ positions of the xanthine core is a critical determinant of receptor affinity. Early studies demonstrated that elongating these alkyl chains from methyl groups (as in theophylline) to larger groups like propyl significantly enhances binding potency. nih.govnih.gov For instance, the substitution of 1,3-dimethyl groups with 1,3-dipropyl groups can increase affinity at the rat A₁ adenosine receptor by approximately 20-fold. nih.gov

The optimal alkyl chain length can vary depending on the target receptor subtype. For A₂ receptors, 1,3-diethyl groups tend to be favored over 1,3-dimethyl or 1,3-dipropyl groups for enhancing potency. nih.gov In the case of 8-arylxanthines binding to A₃ receptors, the affinity is enhanced by 1,3-dialkyl substituents in the order of dibutyl > dipropyl > diallyl. nih.gov This demonstrates that the size and lipophilicity of the N¹ and N³ substituents must be carefully tuned to achieve desired selectivity.

Compound1,3-Substituent8-SubstituentReceptor SubtypeKᵢ (nM)Reference
Theophylline (B1681296)Dimethyl-HHuman A₂ₑ9070 nih.gov
Enprofylline3-Propyl-HHuman A₂ₑ4730 nih.gov
1,3-DipropylxanthineDipropyl-HHuman A₂ₑ602 nih.gov
Analogue 6bDiethyl-Phenyl-(p-O-CH₂-CONH-CH₂CH₂NH₂)A₂ (platelet)21 nih.gov
XAC (Analogue 6c)Dipropyl-Phenyl-(p-O-CH₂-CONH-CH₂CH₂NH₂)A₂ (platelet)25 nih.gov

The introduction of a phenyl group at the 8-position of the xanthine scaffold dramatically increases antagonist potency compared to simple 8-unsubstituted or 8-alkylxanthines. nih.govpnas.org For example, an 8-phenyl group on a theophylline analog enhances affinity at A₂ₑ receptors by 22-fold. nih.gov This potency can be further augmented by adding substituents to the 8-phenyl ring. pnas.org

The para-position of the 8-phenyl ring has been identified as a particularly strategic site for modification. Attaching functionalized chains at this position generally does not reduce, and can even enhance, biological activity. nih.gov This observation was foundational to the development of functionalized congeners like Xanthine Carboxylic Congener (XCC) and Xanthine Amine Congener (XAC), where a carboxymethyloxy or a derivative thereof is attached at the para-position. nih.gov This site allows for the extension of a chemical chain away from the core pharmacophore, enabling interaction with distal sites on the receptor or the attachment of other molecular entities without disrupting the primary binding interaction. nih.gov

The specific functional group at the terminus of the chain attached to the 8-phenyl ring profoundly impacts receptor affinity and selectivity. The transformation of a terminal carboxylic acid group in XCC to a terminal primary amine via an amide linkage, as in XAC, leads to a significant shift in receptor preference. nih.gov

Specifically, the presence of the terminal amino group in XAC results in a marked increase in affinity for A₁-adenosine receptors. nih.gov In vitro studies showed that XAC has a 40-fold higher affinity for A₁ receptors compared to A₂ receptors. nih.gov In contrast, its precursor, XCC, is nonselective. nih.gov Research on a series of amino acid conjugates has confirmed the high potency conferred by a free amino group located on an elongated chain, typically between 8 and 14 bond lengths from the 8-phenyl ring, resulting in receptor binding affinities in the low nanomolar range for the A₁ subtype. nih.gov The amide bond itself serves as a stable linker, positioning the terminal amino group for optimal interaction with the receptor. nih.gov

CompoundTerminal Group on 8-Phenyl Side ChainA₁ Receptor Kᵢ (nM)A₂ Receptor Kᵢ (nM, brain slice)A₁/A₂ Selectivity RatioReference
XCC-COOH (Carboxylic Acid)5834~0.6 nih.gov
XAC-NH₂ (Amine)1.249~40 nih.gov

Functionalized Congeners and Their Research Utility

The functionalized congener approach enables the creation of versatile chemical tools for studying adenosine receptors. By incorporating a reactive group, such as the terminal amine in XAC, at a strategic position, the xanthine antagonist can be covalently linked to other molecules for various research applications. scispace.com

The SAR studies on xanthine amine congener and related compounds have established key design principles for developing potent and selective antagonists:

1,3-Dipropyl Groups: These groups are generally optimal for high affinity at A₁ receptors. nih.gov

Para-Substituted Chain: A flexible chain attached to the para-position of the 8-phenyl ring serves as a scaffold for functionalization. nih.gov

Terminal Amino Group: A primary amine at the end of the side chain is a key determinant for high A₁ receptor affinity and selectivity. nih.govnih.gov

This modular design allows for the systematic modification of different parts of the molecule to fine-tune its pharmacological profile for a specific research purpose.

The terminal amino group of xanthine amine congener is a chemically reactive handle that facilitates the synthesis of derivatized probes. This has been exploited to create both radiolabeled and biotinylated analogues for receptor characterization, localization, and purification studies.

Radiolabeled Analogues: Xanthine amine congener has been prepared in a tritiated form ([³H]XAC) for use as an antagonist radioligand. scilit.com Compared to earlier radioligands like [³H]DPX, [³H]XAC offers significant advantages, including higher receptor affinity, higher specific activity, and lower nonspecific binding to membranes, making it a superior tool for direct binding assays of A₁-adenosine receptors. nih.govscilit.com

Biotinylated Analogues: The functionalized congener approach has been used to synthesize biotin-containing antagonists based on the 1,3-dipropyl-8-phenylxanthine (B136342) structure. nih.govnih.gov In these conjugates, a spacer chain terminating in a biotin (B1667282) moiety is attached to the para-position of the 8-phenyl ring. nih.govnih.gov These biotinylated ligands can be used in conjunction with avidin-based systems for receptor detection and purification. However, studies have shown that while biotinylated xanthine antagonists can bind competitively to the adenosine receptor, this binding can be blocked by the large avidin (B1170675) protein, suggesting steric hindrance at the antagonist binding site. nih.govnih.gov

Synthetic Methodologies for Xanthine Amine Congener and Derivatives

Key Intermediate Preparation in Xanthine Synthesis

The cornerstone of xanthine synthesis is the preparation of a key intermediate, 5,6-diaminouracil, which is derived from urea (B33335) or its substituted analogs. nih.gov The most traditional and widely used route for this is the Traube synthesis. nih.govbiointerfaceresearch.com

The process begins with the condensation of a substituted urea, such as N,N'-dipropylurea, with cyanoacetic acid in the presence of a dehydrating agent like acetic anhydride. This reaction forms an intermediate cyanoacetyl urea. biointerfaceresearch.com Subsequent treatment of this intermediate with an alkali induces ring closure to yield a 6-aminouracil (B15529), for instance, 1,3-dipropyl-6-aminouracil. biointerfaceresearch.com

To obtain the crucial 5,6-diaminouracil, the 6-aminouracil undergoes nitrosation at the 5-position, typically using sodium nitrite (B80452) in acetic acid, to produce a 6-amino-5-nitrosouracil (B44844) derivative. nih.govbiointerfaceresearch.com This nitroso group is then reduced to an amino group. A common method for this reduction is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, which efficiently converts the 5-nitroso compound into the corresponding 1,3-dialkyl-5,6-diaminouracil. biointerfaceresearch.com This diamino derivative is the pivotal precursor for building the imidazole (B134444) ring of the xanthine scaffold. nih.govbiointerfaceresearch.com

Table 1: Key Intermediates in Xanthine Synthesis

Intermediate Name Starting Materials Key Reactions Reference
6-Aminouracil Substituted Urea, Cyanoacetic Acid Condensation, Cyclization biointerfaceresearch.com
6-Amino-5-nitrosouracil 6-Aminouracil, Sodium Nitrite Nitrosation nih.govbiointerfaceresearch.com
5,6-Diaminouracil 6-Amino-5-nitrosouracil Catalytic Hydrogenation biointerfaceresearch.com

Strategies for Introducing Aminoethyl and Phenoxy-Acetamide Moieties

The introduction of the characteristic side chain of Xanthine Amine Congener involves a sequential functionalization of an 8-phenylxanthine (B3062520) core.

First, the 8-phenyl ring is installed with a handle for further modification. This is achieved by condensing the 1,3-dipropyl-5,6-diaminouracil intermediate with p-hydroxybenzaldehyde. biointerfaceresearch.com The initial condensation forms a Schiff base (or benzylidene adduct), which then undergoes oxidative cyclization to form the imidazole ring, yielding 1,3-dipropyl-8-(4-hydroxyphenyl)xanthine. nih.govbiointerfaceresearch.com

The phenoxy-acetamide portion is constructed from this phenolic hydroxyl group. The hydroxyl group is alkylated using a reagent like ethyl iodoacetate or chloroacetic acid in the presence of a base. This Williamson ether synthesis results in the formation of a carboxylic acid congener, specifically 8-{4-[(carboxymethyl)oxy]phenyl}-1,3-dipropylxanthine (Xanthine Carboxylic Congener, XCC). nih.govbiointerfaceresearch.compnas.org

Finally, the aminoethyl moiety is introduced by forming an amide bond. The carboxylic acid group of XCC is coupled with a diamine, such as ethylenediamine (B42938). nih.govnih.gov This step creates the final phenoxy-acetamide linkage and appends the terminal aminoethyl group, completing the synthesis of the Xanthine Amine Congener. nih.govnih.gov This functionalized congener approach allows for the covalent attachment of various moieties, including amino acids, through the terminal amine, enabling the creation of a diverse library of derivatives. nih.govnih.gov

Coupling Reactions and Chain Elongation Techniques

The critical step in synthesizing Xanthine Amine Congener and its derivatives is the amide bond formation that connects the xanthine core to the aminoethyl side chain. This is a classic example of a coupling reaction widely used in medicinal chemistry. hepatochem.com

To facilitate this reaction, the carboxylic acid of the xanthine congener (XCC) must first be activated. Several methods are employed for this activation to enhance its reactivity towards the amine. biointerfaceresearch.comnih.gov

Carbodiimide (B86325) Method: A common approach involves the use of carbodiimide reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC). nih.govhepatochem.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To improve efficiency and suppress side reactions like racemization, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) is often included. nih.govhepatochem.com The activated acid then readily reacts with the primary amine of ethylenediamine to form the stable amide bond.

Active Ester Method: An alternative strategy is the formation of an "active ester" intermediate. biointerfaceresearch.comnih.gov The carboxylic acid congener is reacted with N-hydroxysuccinimide (NHS) or p-nitrophenol in the presence of a coupling agent like DCC. biointerfaceresearch.comnih.gov The resulting N-hydroxysuccinimide ester or p-nitrophenyl ester is a stable, isolable intermediate that is highly susceptible to nucleophilic attack by an amine. biointerfaceresearch.com This method is particularly useful as it often proceeds under mild conditions and provides high yields. nih.gov The purified active ester is then reacted with ethylenediamine to yield the final product. biointerfaceresearch.com

These coupling techniques are not only pivotal for attaching the initial aminoethyl group but also serve as the primary method for further chain elongation, allowing for the synthesis of conjugates with amino acids or peptides attached to the terminal amine of XAC. nih.gov

Table 2: Common Coupling Reagents for Amide Bond Formation

Reagent/Method Description Role Reference
DCC/HOBt Dicyclohexylcarbodiimide / 1-Hydroxybenzotriazole Activates carboxylic acid, suppresses side reactions nih.govhepatochem.com
Active Esters (NHS) N-Hydroxysuccinimide Esters Forms a stable, reactive intermediate for aminolysis biointerfaceresearch.comnih.gov

Advanced Methodological Approaches in Xanthine Amine Congener Research

Computational and Docking Studies for Ligand-Receptor Interactions

Computational and molecular docking studies provide atomic-level insights into the interaction between Xanthine (B1682287) Amine Congener (XAC) and its target receptors, complementing experimental data by explaining the structural basis for its binding affinity and selectivity. These in silico approaches are crucial for understanding the precise orientation of the ligand within the receptor's binding pocket and for guiding the rational design of new, more potent, or selective derivatives.

A significant advancement in this area has been the determination of the X-ray crystal structure of the human adenosine (B11128) A₂ₐ receptor in complex with XAC. This high-resolution structure provides a definitive, experimentally validated model of the ligand-receptor interaction, moving beyond theoretical predictions from homology models. The analysis of this co-crystal structure reveals the exact binding pose of XAC and the key molecular interactions that anchor it within the orthosteric binding site.

The structural data show that XAC binds in the same pocket as other well-characterized A₂ₐ antagonists. The binding is stabilized by a set of specific and crucial interactions with amino acid residues of the receptor:

π-π Stacking: The heterocyclic xanthine core of XAC engages in a π-π stacking interaction with the phenyl ring of Phenylalanine 168 (Phe168), a residue located in the second extracellular loop (ECL2). This is a common and critical interaction for many xanthine-based antagonists.

Hydrogen Bonding: A key hydrogen bond is formed between XAC and the side chain of Asparagine 253 (Asn253) in the sixth transmembrane helix (TM6). This interaction helps to properly orient the ligand within the binding site.

Superposition of the XAC-bound structure with that of the receptor bound to other antagonists, such as ZM241385, shows that while they occupy the same general space, there are subtle but important differences. The plane of the XAC xanthine core is angled relative to the core of ZM241385, which induces a slight conformational shift in Phe168 and the helical portion of ECL2.

Prior to the availability of crystal structures, homology modeling was the primary computational tool. These models were typically built using the structure of a related G protein-coupled receptor, like bacteriorhodopsin, as a template. Ligands such as XAC were then docked into the modeled binding site to predict potential interactions. While less precise than crystallography, these early models provided valuable initial hypotheses about the binding site. Today, molecular docking continues to be widely used to screen virtual libraries of new xanthine derivatives, predicting their binding modes and affinities to guide synthetic efforts toward compounds with improved pharmacological profiles.

Table 6: Key Molecular Interactions of XAC with the Human Adenosine A₂ₐ Receptor

Interaction Type XAC Moiety Receptor Residue Location in Receptor Reference
π-π Stacking Heterocyclic Xanthine Core Phenylalanine 168 (Phe168) Extracellular Loop 2 (ECL2)

| Hydrogen Bond | Xanthine Core | Asparagine 253 (Asn253) | Transmembrane Helix 6 (TM6) | |

Q & A

Q. What methodologies are employed to characterize the adenosine receptor antagonist activity of Xanthine Amine Congener (XAC)?

XAC's antagonist activity is typically quantified using competitive binding assays. For example, in A2 adenosine receptor studies, the KB (binding affinity) is calculated by measuring the rightward shift of agonist (e.g., NECA) concentration-response curves in the presence of XAC. This involves determining the EC50 of the agonist with and without the antagonist, using platelet membrane adenylate cyclase assays or PC12 cell models . Radioligand displacement assays (e.g., with tritiated XAC derivatives) are also common, with mutations in receptor residues (e.g., F168A, L249A) used to validate binding site interactions .

Q. How is XAC’s binding affinity quantified across different cellular models?

Binding affinity (KB) is cell-type-dependent. In human platelets, XAC exhibits sub-100 nM affinity for A2 receptors, while in PC12 cells, potency decreases by 2–5-fold. This discrepancy is attributed to differential receptor conformations or accessory proteins. Methodologically, EC50 shifts in adenylate cyclase assays (e.g., NECA-induced cAMP production) are used to calculate KB values, with cross-validation via radioligand displacement in membrane preparations .

Q. What analytical techniques are standard for characterizing XAC derivatives?

XAC and its conjugates are characterized using:

  • HPLC and NMR : For purity assessment and structural confirmation.
  • Fluorescence spectroscopy : For probes like BODIPY FL-X-Tyr-Ser-XAC, which require excitation/emission profiling.
  • Mass spectrometry : To verify molecular weight and salt form (e.g., dihydrochloride) .

Advanced Research Questions

Q. How do structural modifications of XAC influence adenosine receptor subtype selectivity?

Substitutions on the xanthine core and linker regions significantly alter selectivity. For example:

  • Peptide linkers : Insertion of dipeptides (e.g., Tyr-Ser) between XAC and fluorophores enhances A2A receptor selectivity by interacting with extracellular loops .
  • Hydrophobic substituents : p-Methoxy or p-sulfo groups reduce A2 potency in PC12 cells but not platelets, suggesting cell-specific receptor microenvironments .
  • Fluorophore conjugation : BODIPY-linked XAC derivatives (e.g., CA200645) enable real-time binding kinetics but may reduce affinity due to steric hindrance .

Q. How can computational models predict the impact of receptor mutations on XAC binding?

Molecular docking and free energy calculations (e.g., ΔΔGbind) correlate with experimental KB shifts. For instance, mutations like V84A or I274A in A2A receptors disrupt hydrophobic interactions with XAC’s triazolotriazine core, reducing affinity by >100-fold. In silico models also identify compensatory interactions (e.g., with E169 or N253) that stabilize binding .

Q. How can discrepancies in XAC potency across cell lines be resolved?

Contradictory data (e.g., p-sulfo substituents reducing potency in PC12 cells but not platelets) require cross-validation using:

  • Chimeric receptors : To isolate structural determinants of cell-specific binding.
  • β-arrestin recruitment assays : To assess biased signaling effects.
  • Single-molecule fluorescence : To visualize binding kinetics in live cells .

Methodological Design Questions

Q. What strategies optimize fluorescent XAC probes for live-cell imaging?

Key design considerations include:

  • Linker length and rigidity : Dipeptide linkers (e.g., β-alanine) minimize fluorophore interference with receptor binding .
  • Fluorophore selection : BODIPY630/650 (red-emitting) reduces autofluorescence in biological samples.
  • Displacement assays : Co-incubation with non-fluorescent antagonists (e.g., ZM241385) confirms specific binding .

Q. How are real-time binding kinetics of XAC derivatives assessed?

Fluorescence correlation spectroscopy (FCS) and NanoBRET are used to measure:

  • Kon/Koff rates : Via fluorescence intensity fluctuations in live cells.
  • Ligand-receptor residence time : Critical for therapeutic efficacy. For example, CA200645 binding to A3 receptors shows a Kd of 42 nM, validated using FCS .

Data Interpretation and Validation

Q. How should researchers interpret KB value tables for XAC derivatives?

Tables comparing KB values (e.g., Table I in ) require normalization to control ligands (e.g., theophylline) and statistical validation via Schild regression. Lower KB values indicate higher potency. Cross-receptor profiling (A1 vs. A2A) is essential to assess selectivity .

Q. What validation steps ensure reliable mutational analysis of XAC-receptor interactions?

  • Radioligand binding : Confirm loss of binding for critical mutations (e.g., F168A).
  • Functional assays : Measure cAMP accumulation or β-arrestin recruitment to link binding to signaling.
  • Structural overlays : Compare mutant receptor models with A2A-XAC crystal structures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.